生物素基-8-氨基-3,6-二氧杂辛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

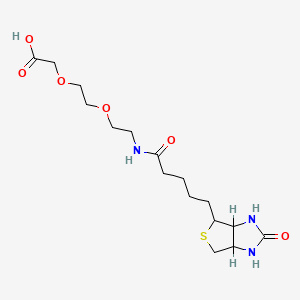

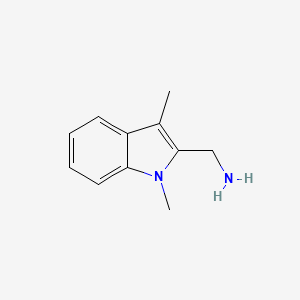

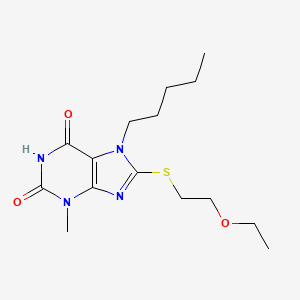

Biotinyl-8-amino-3,6-dioxaoctanoic acid, also known as Biotinyl-[2-(2-Aminoethoxy)ethoxy]acetic acid or Biotinyl-AEEA, is a biotinylated linker . It has a molecular formula of C16H27N3O6S and a molecular weight of 389.5 . It appears as a white powder .

Physical And Chemical Properties Analysis

Biotinyl-8-amino-3,6-dioxaoctanoic acid has a melting point of 152-157 °C . Its optical rotation is [a]D20 = +40 ± 2º (C=1 in DMF) .科学研究应用

色谱中的应用

亲和层析:生物素基-8-氨基-3,6-二氧代辛酸已用于亲和层析。具体来说,它与乙二胺处理的聚对苯二甲酸乙二醇酯纤维连接作为亲水性间隔物,d-生物素作为亲和配体连接。这种组合在高效液相色谱 (HPLC) 中对选择性蛋白质分离有效,在某些情况下表现出超过 99% 的选择性 (Jiang & Marcus, 2014)。

酶促生物素化中的应用

酶促抗体生物素化:该化合物已被用作微生物转谷氨酰胺酶介导的抗体生物素化的酰基受体。该方法的优点是将少量生物素分子连接到蛋白质上,而不会影响其生物活性,提供了一种受控的温和生物素化方法 (Josten et al., 2000)。

在药物发现和分子研究中的应用

研究分子机制:合成了真菌代谢物 galiellalactone 的生物素化衍生物,以促进对 galiellalactonoids 作用分子机制的研究。此应用突出了生物素基-8-氨基-3,6-二氧代辛酸在为分子研究(尤其是癌症研究)创建衍生物中的用途 (Escobar et al., 2014)。

在生物技术和生物偶联中的应用

用于水溶性的生物素化:该化合物已成为生物素化试剂的一部分,以提高疏水肽的水溶性。该方法涉及将生物素化肽与亲水性 3,6,9-三氧十一烷二酸连接子连接,以提高溶解度并充当间隔物 (Bartos et al., 2009)。

在成像和诊断中的应用

肿瘤血管生成的成像:在 SPECT 成像研究中,含有 8-氨基-3,6-二氧代辛酸 (PEG2) 连接子的锝-99m 标记的 probestin 偶联物用于表达氨肽酶 N 的肿瘤(肿瘤血管生成的重要生物标志物)。这项研究展示了该化合物在开发用于癌症诊断的靶向显像剂中的应用 (Pathuri et al., 2013)。

作用机制

Target of Action

The primary target of Biotinyl-8-amino-3,6-dioxaoctanoic acid is streptavidin proteins . Biotin, a component of this compound, is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins .

Mode of Action

Biotinyl-8-amino-3,6-dioxaoctanoic acid interacts with its targets through its biotin component , which has a high affinity for streptavidin proteins . The carboxylic group of the compound can react with amine-containing molecules in the presence of activators such as HATU .

Biochemical Pathways

The compound affects the biotin-streptavidin interaction pathway . By binding to streptavidin proteins, it can influence various biochemical processes that rely on this interaction. The downstream effects of this interaction are dependent on the specific biological context and the other molecules involved.

Pharmacokinetics

It is noted that the compound is a biotinylating reagent linked with a peg chain for improved water solubility , which may enhance its distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its ability to enrich and capture targets from biological systems . By binding to streptavidin proteins, it can facilitate the isolation of these proteins and any molecules associated with them.

Action Environment

The compound’s water solubility suggests that it may be more effective in aqueous environments

属性

IUPAC Name |

2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJSWUMAQDFRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

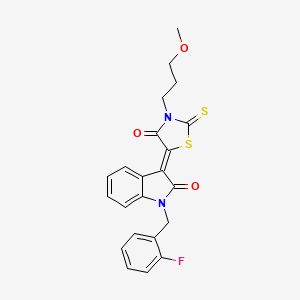

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

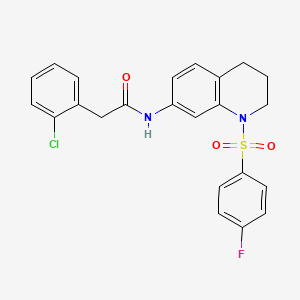

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)

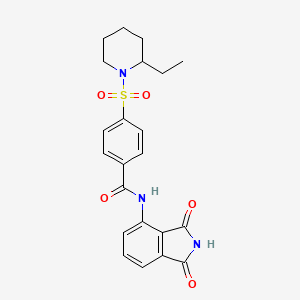

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)